molecular formula C12H17NO4 B129773 Methyldopate CAS No. 6014-30-8

Methyldopate

Cat. No. B129773
CAS RN: 6014-30-8
M. Wt: 239.27 g/mol
InChI Key: SVEBYYWCXTVYCR-LBPRGKRZSA-N
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Description

Methyldopate, the ethyl ester hydrochloride salt of alpha-methyldopa, is a prodrug used in the treatment of severe hypertension. It is metabolized in vivo to alpha-methyldopa, which is the active form of the drug. The metabolism and bioavailability of methyldopate have been studied in unanesthetized rhesus monkeys, providing insights into its pharmacokinetic properties .

Synthesis Analysis

The synthesis of methyldopate involves the esterification of alpha-methyldopa. A study on the metabolic disposition of methyldopate in rhesus monkeys has shown that methyldopate is not metabolically equivalent to alpha-methyldopa, indicating that the esterification process affects its bioavailability and metabolism .

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of methyldopate, the structure can be inferred from its relationship to alpha-methyldopa. The addition of an ethyl ester group to alpha-methyldopa results in methyldopate, which is then hydrolyzed in vivo to produce the active drug .

Chemical Reactions Analysis

Methyldopate undergoes hydrolysis in the body to form alpha-methyldopa, the active antihypertensive agent. The rate and extent of this hydrolysis can influence the drug's pharmacokinetics and pharmacodynamics, as shown in the study with rhesus monkeys .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyldopate, such as solubility and stability, are crucial for its pharmacokinetic profile. A fluorometric method has been developed to analyze methyldopate in biological fluids, which suggests that the drug can be isolated and quantified for pharmacokinetic studies . This method indicates that methyldopate has suitable properties for isolation and detection in biological samples, which is important for understanding its behavior in the body.

Scientific Research Applications

1. DNA Methylation Arrays as Surrogate Measures of Cell Mixture Distribution

Methyldopate has been utilized in studies examining DNA methylation, which is crucial for cellular differentiation and distinguishing cancer cases from controls. This research demonstrates the potential of DNA methylation signatures in identifying changes in white blood cells distribution in various diseases, including cancer (Houseman et al., 2012).

2. Spectrophotometric and Fourier Transform Infrared Spectroscopic Studies

Methyldopate's interactions with known acceptors like chloranilic acid and dichlorodicyanobenzoquinone have been studied using spectrophotometry and FTIR measurements. These studies help in understanding the physico-chemical properties of Methyldopate complexes (Sharma, Sharma, & Lahiri, 2012).

3. Clinical Application of Methylated DNA Sequences as Cancer Biomarkers

Methyldopate has been referenced in the context of using methylated DNA sequences as cancer biomarkers. This research highlights the importance of methylation studies in cancer diagnosis and treatment (Kagan et al., 2007).

4. Electrocatalytic Oxidation and Selective Voltammetric Detection in Real Samples

The combination of Methyldopate with other substances for treating high blood pressure has been examined. This research particularly focuses on the development of sensitive electrochemical sensors for detecting Methyldopate (Tajik et al., 2020).

5. DNA Methylation Age of Human Tissues and Cell Types

Methyldopate is also relevant in studies exploring DNA methylation age across various human tissues and cell types. This research assesses the predictive accuracy of DNA methylation levels in determining age-related changes in tissues and cells (Horvath, 2013).

Safety And Hazards

Methyldopate may cause serious side effects. Users should not use Methyldopate if they have liver disease (especially cirrhosis), or a history of liver problems caused by taking Methyldopate . More detailed safety data can be found in the Safety Data Sheet .

properties

IUPAC Name

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8/h4-6,14-15H,3,7,13H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEBYYWCXTVYCR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048523
Record name 3-Hydroxy-alpha-methyl-L-tyrosine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyldopate

CAS RN

6014-30-8
Record name 3-Hydroxy-α-methyl-L-tyrosine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6014-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-alpha-methyl-L-tyrosine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLDOPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2579Z4P04J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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